molecular formula C6H4Cl2OS B2805601 2-Chlorobenzene-1-sulfinyl chloride CAS No. 1852086-12-4

2-Chlorobenzene-1-sulfinyl chloride

Cat. No.: B2805601
CAS No.: 1852086-12-4
M. Wt: 195.06
InChI Key: FPXJKFXNIRSFST-UHFFFAOYSA-N
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Description

2-Chlorobenzene-1-sulfinyl chloride is an organic compound with the molecular formula C6H4Cl2OS. It is a derivative of benzene, where a chlorine atom and a sulfinyl chloride group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzene-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with a reducing agent. The reaction typically takes place under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzene-1-sulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfinyl chloride group can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

2-Chlorobenzene-1-sulfinyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chlorobenzene-1-sulfinyl chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield the final product.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chlorobenzene-1-sulfinyl chloride include:

  • 2-Chlorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 2,5-Dichlorobenzenesulfonyl chloride

Uniqueness

This compound is unique due to its specific functional groups and reactivity. The presence of both a chlorine atom and a sulfinyl chloride group on the benzene ring allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chlorobenzenesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-5-3-1-2-4-6(5)10(8)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJKFXNIRSFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1852086-12-4
Record name 2-chlorobenzene-1-sulfinyl chloride
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